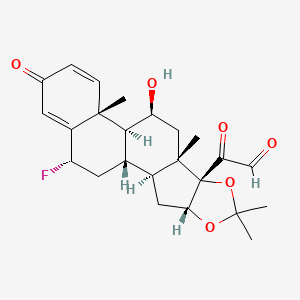
Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milnacipran Carbamoyl-β-D-glucuronide is a metabolite of Milnacipran . It is a white to off-white solid and its molecular formula is C22H30N2O9 .
Molecular Structure Analysis
The molecular structure of Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester is complex. Its molecular formula is C22H30N2O9 , and it has a molecular weight of 466.48 .Chemical Reactions Analysis
As a metabolite of Milnacipran, Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester is formed through the process of glucuronidation, a major phase II metabolic pathway in the body . The desethylation of Milnacipran is catalyzed primarily by CYP3A4 with minor contribution by CYP2C8, 2C19, 2D6, and 2J2 .Physical And Chemical Properties Analysis
Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester is a white to off-white solid . It has a melting point of 120-125°C . Its molecular weight is 466.48 .Properties
| 1191034-22-6 | |
Molecular Formula |
C₂₃H₃₂N₂O₉ |
Molecular Weight |
480.51 |
synonyms |
1-[N-[[(1S,2R)-2-[(Diethylamino)carbonyl]-2-phenylcyclopropyl]methyl]carbamate]-β-D-glucopyranuronic Acid Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)



